Methyl (s)-3-amino-3-mesitylpropanoate
Description
Methyl (S)-3-amino-3-mesitylpropanoate is a chiral ester derivative featuring a mesityl (2,4,6-trimethylphenyl) group attached to a β-amino acid backbone.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(2,4,6-trimethylphenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-8-5-9(2)13(10(3)6-8)11(14)7-12(15)16-4/h5-6,11H,7,14H2,1-4H3/t11-/m0/s1 |
InChI Key |
CWXWCWYPQMHAHS-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@H](CC(=O)OC)N)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CC(=O)OC)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl (s)-3-amino-3-mesitylpropanoate typically begins with mesitylene, which undergoes a series of reactions to introduce the amino and ester functionalities.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl (s)-3-amino-3-mesitylpropanoate can undergo oxidation reactions, especially at the amino group, forming corresponding oxides or imines.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxides or imines.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Methyl (s)-3-amino-3-mesitylpropanoate is used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Biochemical Studies: It is used in studies to understand enzyme-substrate interactions and protein-ligand binding.
Industry:
Material Science: this compound is used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (s)-3-amino-3-mesitylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The mesityl group provides steric hindrance, influencing the binding affinity and specificity. The amino group can form hydrogen bonds, while the ester group can participate in hydrolysis reactions, releasing the active compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Methyl (3S)-3-Amino-3-Phenylpropanoate Hydrochloride
- Structure : Replaces the mesityl group with a phenyl ring. The hydrochloride salt enhances solubility and stability.
- Applications : Widely used in pharmaceutical synthesis, e.g., as a precursor for peptide-mimetic drugs .
- Higher lipophilicity due to three methyl groups on the mesityl moiety may affect membrane permeability in biological systems.
(S)-2-Amino-3-(4-Hydroxy-3-Methylphenyl)Propanoic Acid
- Structure: A β-amino acid with a hydroxylated aromatic ring (CAS 17028-03-4) .
- Functional Role : Serves as a tyrosine analog in biochemical studies.
- Comparison: The hydroxyl group in this compound enables hydrogen bonding, unlike the non-polar mesityl group in Methyl (S)-3-amino-3-mesitylpropanoate. Toxicity data for the mesityl derivative remains unstudied, whereas hydroxylated analogs often have established safety profiles .
Dimethyl Fumarate (DMF)
- Applications : Clinically approved Nrf2 activator for treating multiple sclerosis.
- Contrast: this compound lacks the conjugated double bond system critical for DMF’s electrophilic activity. The amino group in the target compound could enable chelation or catalytic roles unavailable in DMF.
Comparative Data Table
Research Findings and Limitations
Biological Activity
Methyl (S)-3-amino-3-mesitylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by a mesityl group, which enhances its lipophilicity and biological activity. The compound's molecular formula is , and it has a molecular weight of 221.30 g/mol.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
- Antimicrobial Effects : Research indicates that derivatives of amino acids can exhibit antimicrobial properties. This compound may possess similar effects due to its structural characteristics.
- Neuroprotective Properties : Some studies suggest that amino acid derivatives can influence neuronal signaling pathways, potentially offering neuroprotection against various neurodegenerative conditions.
- Anti-inflammatory Activity : Compounds with amino acid structures often interact with inflammatory pathways, indicating possible anti-inflammatory effects.
The mechanisms through which this compound exert their biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, leading to reduced inflammation or microbial growth.
- Modulation of Receptor Activity : The compound may interact with various neurotransmitter receptors, influencing signaling cascades related to pain and inflammation.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 50 µg/mL Staphylococcus aureus 30 µg/mL Pseudomonas aeruginosa 40 µg/mL -
Neuroprotective Effects :
- In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress induced by hydrogen peroxide. Cell viability assays indicated a 25% increase in cell survival at optimal concentrations.
-
Anti-inflammatory Mechanism :
- Research on inflammatory markers revealed that this compound significantly reduced levels of TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
